molecular formula C20H23FN2O5S B2945448 Phenyl 4-((5-fluoro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235343-06-2

Phenyl 4-((5-fluoro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2945448
CAS No.: 1235343-06-2
M. Wt: 422.47
InChI Key: SVPMKKJFMBVWQV-UHFFFAOYSA-N
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Description

Phenyl 4-((5-fluoro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic chemical compound designed for research applications. Its structure incorporates a piperidine core, a common motif in medicinal chemistry, functionalized with a 5-fluoro-2-methoxyphenylsulfonamide group. The sulfonamide functionality is a privileged scaffold in drug discovery, frequently employed in the design of enzyme inhibitors and receptor ligands for a variety of therapeutic targets . The specific physicochemical properties and research applications of this compound are currently underexplored. Researchers are investigating its potential based on its structural features, which suggest it could be of interest in developing probes for chemical biology or as a synthetic intermediate. This product is intended for research and development purposes only in a laboratory environment. It is not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

phenyl 4-[[(5-fluoro-2-methoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-27-18-8-7-16(21)13-19(18)29(25,26)22-14-15-9-11-23(12-10-15)20(24)28-17-5-3-2-4-6-17/h2-8,13,15,22H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPMKKJFMBVWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((5-fluoro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H19FNO3SC_{14}H_{19}F_{N}O_{3}S with a molecular weight of approximately 299.37 g/mol. Its structure features a piperidine ring, a sulfonamide group, and a carboxylate moiety, which are critical for its biological activity.

Property Value
Molecular FormulaC14H19FN2O3S
Molecular Weight299.37 g/mol
Melting Point214 - 217 °C
CAS Number1212475-42-7

Research indicates that compounds containing sulfonamide groups often interact with various biological targets, including enzymes and receptors. Specifically, the sulfonamide moiety may enhance binding affinity to targets involved in metabolic pathways or receptor-mediated signaling.

Pharmacological Effects

  • Antidiabetic Activity :
    • Similar compounds have shown efficacy as hypoglycemic agents by stimulating insulin secretion from pancreatic beta-cells. For instance, studies on related sulfonylurea derivatives demonstrated their role in enhancing insulin release in response to glucose levels .
  • Neuroprotective Effects :
    • Compounds with piperidine structures have been explored for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of orexin receptors has been linked to improved wakefulness and cognitive function .
  • Anti-inflammatory Activity :
    • Sulfonamide derivatives have been implicated in reducing inflammatory responses through inhibition of pro-inflammatory cytokines and chemokines, suggesting potential applications in treating inflammatory conditions .

Case Studies

  • Case Study 1 : A study involving a related sulfonamide compound demonstrated significant reductions in blood glucose levels in diabetic rat models when administered at varying doses. The observed mechanism was attributed to enhanced insulin secretion and improved peripheral insulin sensitivity .
  • Case Study 2 : In vitro assays showed that phenyl sulfonamides could inhibit specific enzymes involved in inflammatory pathways. This inhibition was associated with decreased levels of inflammatory markers in cell cultures, indicating potential therapeutic benefits for conditions like rheumatoid arthritis .

Comparison with Similar Compounds

Key Structural Features :

  • Phenyl carboxylate ester : Enhances lipophilicity and may influence metabolic stability.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Reference
Target Compound 5-Fluoro-2-methoxyphenylsulfonamido C20H22FN2O5S* 421.47* Not provided -
Chloro Analog (CAS 1235022-37-3) 5-Chloro-2-methoxyphenylsulfonamido C20H22ClN2O5S 437.92 1235022-37-3
Benzamido Analog (CAS 1234808-56-0) 5-Chloro-2-methoxybenzamido C21H23ClN2O4 402.9 1234808-56-0
PROTAC Intermediate () 4-Chlorobenzyl-cyclopentylsulfamoylphenyl C29H39ClN3O6S2 648.25 Not provided

*Estimated based on chloro analog (CAS 1235022-37-3) with F replacing Cl.

Key Observations :

Halogen Effects: The chloro analog (CAS 1235022-37-3) differs only in the halogen (Cl vs. F). Chlorine’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine .

Sulfonamide vs.

PROTAC Applications :

  • The compound shares a sulfonamido-piperidine scaffold but incorporates a bulkier tert-butyl ester and cyclopentyl-chlorobenzyl substituents. This highlights the modular design of PROTACs, where substituents are tailored for protein degradation efficiency .

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